molecular formula C10H13NO3 B2959270 (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol CAS No. 2248198-94-7

(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol

Cat. No.: B2959270
CAS No.: 2248198-94-7
M. Wt: 195.218
InChI Key: PIZHQNFEEFJIKG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the enantiomeric purity of the product. The process may include steps like chiral resolution or asymmetric synthesis to obtain the desired (2R)-enantiomer .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of chiral intermediates and as a starting material for various synthetic pathways .

Biology and Medicine: This compound is studied for its potential pharmacological properties. It is an intermediate in the synthesis of tapentadol, a centrally acting analgesic used for pain management .

Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and other fine chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is primarily related to its role as an intermediate in the synthesis of tapentadol. Tapentadol acts as an agonist of μ-opioid receptors and inhibits the reuptake of norepinephrine, providing analgesic effects. The molecular targets and pathways involved include the μ-opioid receptor and the norepinephrine transporter .

Comparison with Similar Compounds

Uniqueness: (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

(2R)-2-methyl-3-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHQNFEEFJIKG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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